![molecular formula C11H24OSi B14475242 Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane CAS No. 65102-17-2](/img/structure/B14475242.png)
Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an alkoxy group derived from 2,4,4-trimethylpent-2-en-3-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane typically involves the reaction of 2,4,4-trimethylpent-2-en-3-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with trimethylchlorosilane to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like tetrahydrofuran (THF)
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions may yield simpler silane derivatives.
Substitution: The alkoxy group can be substituted with other nucleophiles, leading to a variety of functionalized silanes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Hydride donors like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silane derivatives.
Substitution: Functionalized silanes with diverse applications.
Scientific Research Applications
Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane finds applications in various scientific research fields:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its role in the development of novel therapeutic agents.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane involves its interaction with various molecular targets, primarily through the formation of stable silicon-oxygen bonds. These interactions can influence the physical and chemical properties of the materials in which it is incorporated, leading to enhanced performance characteristics.
Comparison with Similar Compounds
Similar Compounds
- Trimethylmethoxysilane
- Trimethylethoxysilane
- Trimethylbutoxysilane
Uniqueness
Trimethyl[(2,4,4-trimethylpent-2-en-3-yl)oxy]silane is unique due to the presence of the 2,4,4-trimethylpent-2-en-3-yl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Properties
CAS No. |
65102-17-2 |
|---|---|
Molecular Formula |
C11H24OSi |
Molecular Weight |
200.39 g/mol |
IUPAC Name |
trimethyl(2,4,4-trimethylpent-2-en-3-yloxy)silane |
InChI |
InChI=1S/C11H24OSi/c1-9(2)10(11(3,4)5)12-13(6,7)8/h1-8H3 |
InChI Key |
ZDEYCTWRJWUKRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(C)(C)C)O[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dichloro-5-[(3-iodoprop-2-yn-1-yl)oxy]furan-2(5H)-one](/img/structure/B14475169.png)
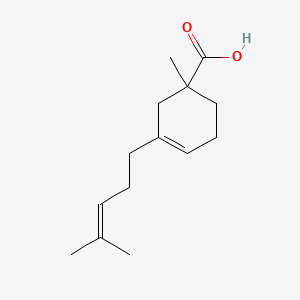
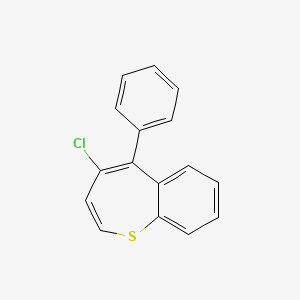

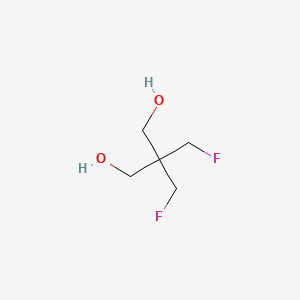
![Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B14475213.png)
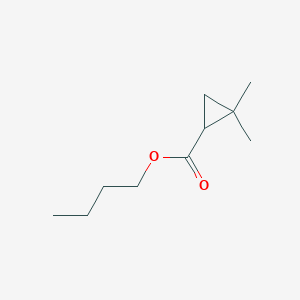
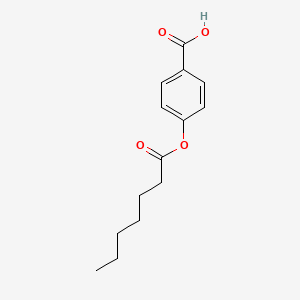


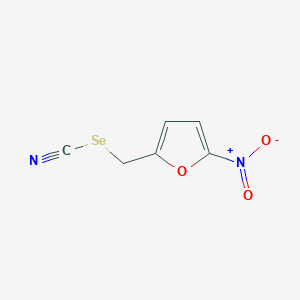
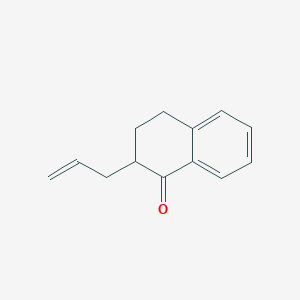
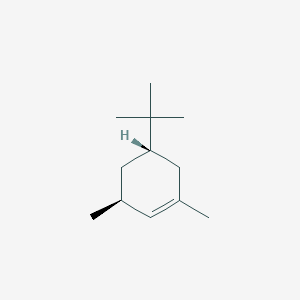
![2,2'-[2-Acetyl-2-(2,6-diethylphenyl)hydrazine-1,1-diyl]diacetic acid](/img/structure/B14475237.png)
